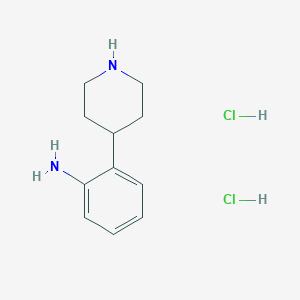![molecular formula C17H17N7OS B13354227 N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13354227.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a benzimidazole moiety, a tetrazole ring, and a thiophene carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole intermediates. The benzimidazole moiety can be synthesized by refluxing 2-aminobenzimidazole with triethylorthopropionate in the presence of a catalytic amount of acetic acid . The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions . The final step involves coupling the benzimidazole and tetrazole intermediates with a thiophene carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The benzimidazole and tetrazole rings can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole or tetrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1H-benzimidazol-2-yl)ethyl)-3-methoxybenzamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-4-methyl-3-nitrobenzamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-3-bromobenzamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to the presence of both a tetrazole and a thiophene carboxamide group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives
Propiedades
Fórmula molecular |
C17H17N7OS |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N7OS/c1-10-11(2)26-17(24-9-19-22-23-24)15(10)16(25)18-8-7-14-20-12-5-3-4-6-13(12)21-14/h3-6,9H,7-8H2,1-2H3,(H,18,25)(H,20,21) |
Clave InChI |
VVLUSVXWTSMTKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)NCCC2=NC3=CC=CC=C3N2)N4C=NN=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)
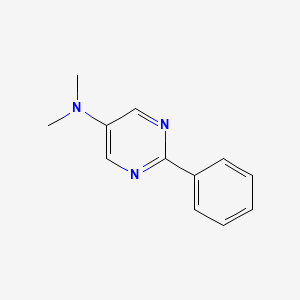
![3-{6-[(2,3-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354160.png)
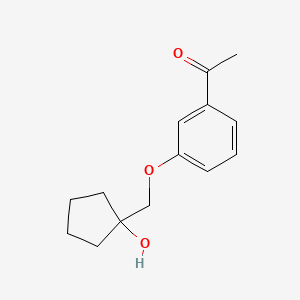
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
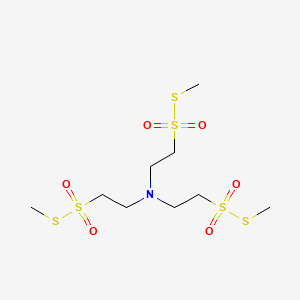
![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
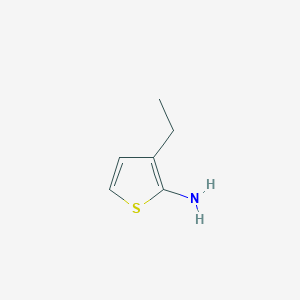
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
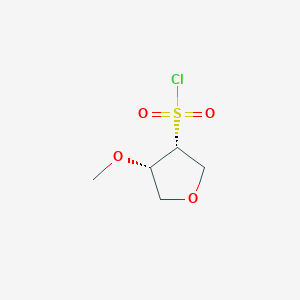
amino}benzoic acid](/img/structure/B13354212.png)
